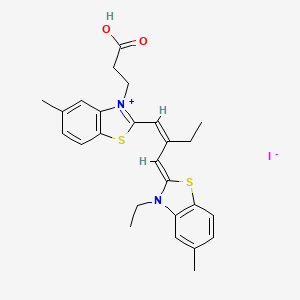
3-(2-Carboxyethyl)-2-(2-((3-ethyl-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-methylbenzothiazolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Carboxyethyl)-2-(2-((3-ethyl-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-methylbenzothiazolium iodide is a useful research compound. Its molecular formula is C26H29IN2O2S2 and its molecular weight is 592.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-Carboxyethyl)-2-(2-((3-ethyl-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-methylbenzothiazolium iodide is a complex organic compound classified as a benzothiazolium salt. Its unique structure, featuring a benzothiazole core with various functional groups, contributes to its diverse chemical reactivity and biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₃₃H₃₃N₂S₂I, with a molecular weight of approximately 652.61 g/mol. The compound's structure includes:
- Benzothiazole core : Imparts significant biological activity.
- Carboxylic acid group : Enhances solubility and reactivity.
- Iodide ion : May enhance specificity towards biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against a range of bacteria and fungi. Studies indicate that they can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as exhibit antifungal properties .
- Antitumor Activity : Compounds within the benzothiazole family have been investigated for their potential in cancer therapy. They can induce apoptosis in cancer cells and inhibit tumor growth by disrupting microtubule dynamics, which is critical for cell division .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in various models, suggesting potential applications in treating inflammatory diseases .
- Antiviral Properties : Certain benzothiazole derivatives have been identified as inhibitors of viral replication, particularly against HIV and other viral pathogens .
The mechanisms through which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Binding to Nucleic Acids : It may interact with DNA or RNA, affecting transcription and replication processes.
- Disruption of Cellular Signaling Pathways : By altering signaling cascades, the compound can induce apoptosis or inhibit cell proliferation.
Case Studies and Research Findings
Several studies have assessed the biological activity of benzothiazole derivatives:
- Cytotoxicity Studies : A series of styryl-benzothiazolone analogs were tested against various cancer cell lines (e.g., A549, MDA-MB-231). One compound exhibited an IC50 value of 0.13 µM against EA.hy926 cells, indicating potent cytotoxicity .
- Antimicrobial Screening : Research on related compounds demonstrated minimal inhibitory concentrations (MIC) against Escherichia coli and Bacillus subtilis, showcasing their potential as antibacterial agents .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Ethylbenzothiazole | Lacks carboxylic acid group | Moderate antimicrobial activity |
| 6-Methoxybenzothiazole | Contains methoxy group | Antitumor activity |
| Benzothiazole derivatives | Varied substitutions possible | Broad spectrum of activities |
The uniqueness of this compound lies in its complex structure that combines multiple functional groups, enhancing its reactivity and potential biological activity compared to simpler benzothiazole derivatives.
属性
CAS 编号 |
37422-04-1 |
|---|---|
分子式 |
C26H29IN2O2S2 |
分子量 |
592.6 g/mol |
IUPAC 名称 |
3-[2-[(Z)-2-[(Z)-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methyl-1,3-benzothiazol-3-ium-3-yl]propanoic acid;iodide |
InChI |
InChI=1S/C26H28N2O2S2.HI/c1-5-19(15-24-27(6-2)20-13-17(3)7-9-22(20)31-24)16-25-28(12-11-26(29)30)21-14-18(4)8-10-23(21)32-25;/h7-10,13-16H,5-6,11-12H2,1-4H3;1H |
InChI 键 |
YPOWWYMDBQEBAD-UHFFFAOYSA-N |
手性 SMILES |
CC/C(=C/C1=[N+](C2=C(S1)C=CC(=C2)C)CCC(=O)O)/C=C\3/N(C4=C(S3)C=CC(=C4)C)CC.[I-] |
规范 SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)C)CCC(=O)O)C=C3N(C4=C(S3)C=CC(=C4)C)CC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















